prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzoyl group, a furan ring, and a prop-2-enyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an amine, such as furan-2-ylamine, to form the corresponding amide.
Allylation: The final step involves the reaction of the amide with prop-2-enyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The prop-2-enyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted prop-2-enyl derivatives.
Scientific Research Applications
Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl (E)-2-[(2-methoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
- Prop-2-enyl (E)-2-[(2-fluorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is unique due to the presence of the chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-9-23-17(21)15(11-12-6-5-10-22-12)19-16(20)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,20)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBUTCETXUPCM-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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